N'-hydroxy-2-thiomorpholin-4-ylethanimidamide
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Overview
Description
The compound identified as “N'-hydroxy-2-thiomorpholin-4-ylethanimidamide” is a chemical entity with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N'-hydroxy-2-thiomorpholin-4-ylethanimidamide involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N'-hydroxy-2-thiomorpholin-4-ylethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and catalysts, which influence the reaction pathways and products formed.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution Reactions: Halogenated compounds and nucleophiles are commonly used in substitution reactions. The reaction conditions vary depending on the desired product and the reactivity of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N'-hydroxy-2-thiomorpholin-4-ylethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-hydroxy-2-thiomorpholin-4-ylethanimidamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-hydroxy-2-thiomorpholin-4-ylethanimidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns but differ in their specific applications and properties. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin derivative with distinct pharmacological actions.
CID 5362065: A compound with similar structural motifs but different reactivity and applications.
CID 5479530: A related compound used in different industrial processes.
These comparisons help to understand the unique features and advantages of this compound in various contexts.
Properties
IUPAC Name |
N'-hydroxy-2-thiomorpholin-4-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBBGROSVHNQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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